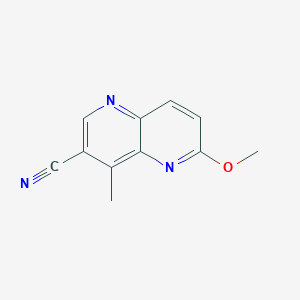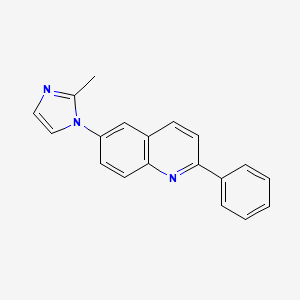
4-hydroxy-N-(morpholin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(morpholin-2-ylmethyl)benzamide is an organic compound with the molecular formula C12H16N2O3 It is a benzamide derivative, characterized by the presence of a hydroxy group at the para position of the benzene ring and a morpholin-2-ylmethyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(morpholin-2-ylmethyl)benzamide typically involves the condensation of 4-hydroxybenzoic acid with morpholin-2-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(morpholin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 4-oxo-N-(morpholin-2-ylmethyl)benzamide.
Reduction: 4-hydroxy-N-(morpholin-2-ylmethyl)benzylamine.
Substitution: 4-alkoxy-N-(morpholin-2-ylmethyl)benzamide or 4-acetoxy-N-(morpholin-2-ylmethyl)benzamide.
Scientific Research Applications
4-hydroxy-N-(morpholin-2-ylmethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(morpholin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines and chemokines. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-(morpholin-4-ylmethyl)benzamide: Similar structure but with the morpholine ring attached at the 4-position.
4-isopropyl-N-(morpholin-4-ylmethyl)benzamide: Contains an isopropyl group instead of a hydroxy group.
Uniqueness
4-hydroxy-N-(morpholin-2-ylmethyl)benzamide is unique due to the specific positioning of the hydroxy and morpholin-2-ylmethyl groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-hydroxy-N-(morpholin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H16N2O3/c15-10-3-1-9(2-4-10)12(16)14-8-11-7-13-5-6-17-11/h1-4,11,13,15H,5-8H2,(H,14,16) |
InChI Key |
YESWMFTWYLBWFD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13874493.png)
![2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B13874507.png)





![tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate](/img/structure/B13874541.png)




